molecular formula C12H13NO4 B8426711 5-Hydroxy-3-methoxycarbonyl-2-methoxymethyl-1H-indole CAS No. 152593-19-6

5-Hydroxy-3-methoxycarbonyl-2-methoxymethyl-1H-indole

Cat. No.: B8426711
CAS No.: 152593-19-6
M. Wt: 235.24 g/mol
InChI Key: LKPQRQAJHGTLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-methoxycarbonyl-2-methoxymethyl-1H-indole is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

152593-19-6

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO4/c1-16-6-10-11(12(15)17-2)8-5-7(14)3-4-9(8)13-10/h3-5,13-14H,6H2,1-2H3

InChI Key

LKPQRQAJHGTLJR-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.4 g (300 mmol) of 1,4-benzoquinone was dissolved in 200 ml of ethyl acetate, 200 ml (350 mmol) of acetic acid was added thereto, followed by dropwise addition of 14.5 g (100 mmol) of methyl 4-methoxy-3-amino-2-butenoate. With stirring, the reaction mixture was heated for 15 hours while keeping the inner temperature at 50° C. To this was then added dropwise 200 ml of an aqueous solution containing 52.2 g (300 mmol) of sodium hydrosulfite. The mixture was further stirred at room temperature for 2 hours while controlling the reaction mixture within a pH range of from 4.5 to 7.5 with 5 N sodium hydroxide. Thereafter, crystals thus precipitated were collected by filtration and washed with ethyl acetate to obtain 7.33 g of crude crystals. The filtrate and the washings were combined and then allowed to separate into organic and water layers. The water layer was extracted with 50 ml of ethyl acetate, and the resulting ethyl acetate layer was combined with the organic layer. The thus combined organic layer was washed with saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After anhydrous magnesium sulfate was filtered off and the solvent was distilled off under reduced pressure, the resulting residue was purified by an alumina column chromatography (eluent: ethyl acetate). Main fractions thus obtained were concentrated, and the concentrated residue was slurried with 150 ml of ethyl acetate. The thus obtained crude product was combined with the crude crystals previously collected by filtration, and the combined product was recrystallized from 260 ml of ethyl acetate to obtain 10.5 g of the title compound with a yield of 44.2%.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
52.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
44.2%

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